
5-Phenylthiophene-3-carbaldehyde
Overview
Description
5-Phenylthiophene-3-carbaldehyde is an organic compound with the molecular formula C11H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position . Another approach involves the Friedel-Crafts acylation of thiophene with benzoyl chloride, followed by oxidation to form the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation: 5-Phenylthiophene-3-carboxylic acid.
Reduction: 5-Phenylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
5-Phenylthiophene-3-carbaldehyde serves as a precursor in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity. The compound can undergo various chemical transformations, including oxidation and reduction, to yield derivatives with tailored properties for specific applications.
Synthetic Routes
One common method for synthesizing derivatives of this compound is the Vilsmeier-Haack reaction, which facilitates the introduction of formyl groups into aromatic compounds. This reaction typically involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents.
Biological Applications
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Compound | Target Organism | IC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 37.4 |
Pseudomonas aeruginosa | 29.7 | |
Escherichia coli | 40 | |
Salmonella typhi | 37.9 |
These findings suggest that modifications on the phenyl ring significantly influence antibacterial efficacy, with electron-withdrawing groups enhancing activity against Gram-negative bacteria and electron-donating groups being more effective against Gram-positive strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported a medium cytotoxicity IC value of 24.1 ± 0.8 µM against human prostate cancer cell lines (PC-3). The mechanism may involve interactions with cellular signaling pathways critical for cancer cell proliferation and survival .
Material Science Applications
Conductive Polymers and Organic Semiconductors
this compound is utilized in the production of advanced materials such as conductive polymers and organic semiconductors. Its structural features contribute to the electronic properties necessary for these applications .
Case Studies
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Synthesis of Antimicrobial Agents
A study focused on synthesizing derivatives of this compound aimed at enhancing antimicrobial potency. Various substitutions on the phenyl ring were explored, leading to compounds with improved activity against resistant bacterial strains. -
Development of Anticancer Drugs
Research investigating the anticancer potential of this compound highlighted its ability to inhibit key signaling pathways in cancer cells. The study utilized various cell lines to assess cytotoxicity and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-Phenylthiophene-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. These intermediates can further undergo transformations, leading to the formation of complex molecules. The thiophene ring provides aromatic stability and can participate in π-π interactions, making it useful in material science applications .
Comparison with Similar Compounds
Thiophene-3-carbaldehyde: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
5-Methylthiophene-3-carbaldehyde: Contains a methyl group instead of a phenyl group, which can affect its reactivity and applications.
5-Phenylthiophene-2-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical behavior and reactivity.
Uniqueness: 5-Phenylthiophene-3-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the thiophene ring. This combination provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications .
Biological Activity
5-Phenylthiophene-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a phenyl group and an aldehyde functional group. Its molecular formula is , contributing to its unique electronic properties and reactivity. The thiophene core, being aromatic, enhances its stability and allows for various chemical interactions that are crucial for biological activity.
Biological Activities
1. Anticancer Properties
Research has indicated that derivatives of thiophene compounds, including this compound, exhibit promising anticancer properties. For instance, studies have shown that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that related compounds inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
This compound and its derivatives have been evaluated for antimicrobial activity against a range of pathogens. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring could enhance antimicrobial efficacy.
3. Mechanism of Action
The mechanism of action for this compound largely involves its aldehyde group, which is highly reactive and capable of forming various intermediates through nucleophilic addition reactions. These intermediates can interact with biological targets, leading to therapeutic effects. Additionally, the thiophene ring can participate in π-π stacking interactions with nucleic acids or proteins, which may play a role in its biological activities .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study focused on the anticancer effects of thiophene derivatives showed that substituents on the phenyl ring significantly impacted their cytotoxicity against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 12 µM, indicating effective inhibition of cell proliferation. The study concluded that further structural modifications could lead to improved therapeutic agents against cancer.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
Properties
IUPAC Name |
5-phenylthiophene-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNPSAUIRGUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38115-12-7 | |
Record name | 5-phenylthiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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